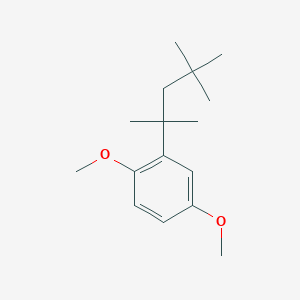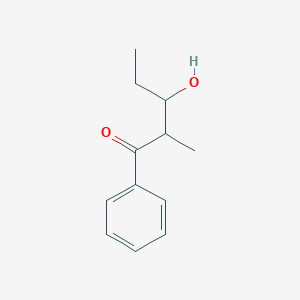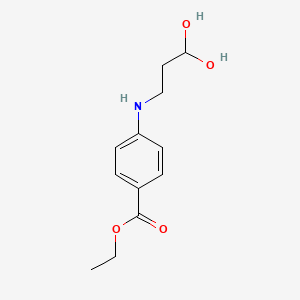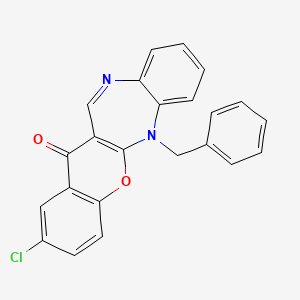
2-Chloro-6-(phenylmethyl)-(1)benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(phenylmethyl)-(1)benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one is a complex organic compound that belongs to the class of benzodiazepines fused with benzopyran structures. These compounds are known for their diverse pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(phenylmethyl)-(1)benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one typically involves multi-step organic reactions. The starting materials often include substituted benzopyran and benzodiazepine derivatives. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the chloro group.
Cyclization: reactions to form the benzopyrano and benzodiazepine rings.
Condensation: reactions to link the phenylmethyl group.
Industrial Production Methods
Industrial production of such compounds may involve large-scale organic synthesis techniques, including:
Batch reactors: for controlled reaction conditions.
Continuous flow reactors: for efficient and scalable production.
Purification: methods such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(phenylmethyl)-(1)benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of the chloro group with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzodiazepines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its pharmacological properties for therapeutic use.
Industry: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(phenylmethyl)-(1)benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one involves its interaction with specific molecular targets, such as:
GABA receptors: Modulating the activity of gamma-aminobutyric acid (GABA) receptors in the central nervous system.
Ion channels: Affecting the function of ion channels to alter neuronal excitability.
Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Clonazepam: Another benzodiazepine used for its anticonvulsant effects.
Coumarin derivatives: Compounds with a benzopyran structure, known for their anticoagulant properties.
Uniqueness
2-Chloro-6-(phenylmethyl)-(1)benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one is unique due to its fused benzopyrano-benzodiazepine structure, which may confer distinct pharmacological properties compared to other benzodiazepines and benzopyran derivatives.
Properties
CAS No. |
77436-72-7 |
|---|---|
Molecular Formula |
C23H15ClN2O2 |
Molecular Weight |
386.8 g/mol |
IUPAC Name |
6-benzyl-2-chlorochromeno[2,3-b][1,5]benzodiazepin-13-one |
InChI |
InChI=1S/C23H15ClN2O2/c24-16-10-11-21-17(12-16)22(27)18-13-25-19-8-4-5-9-20(19)26(23(18)28-21)14-15-6-2-1-3-7-15/h1-13H,14H2 |
InChI Key |
PZBLSPJHEAVEAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=CC4=C2OC5=C(C4=O)C=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


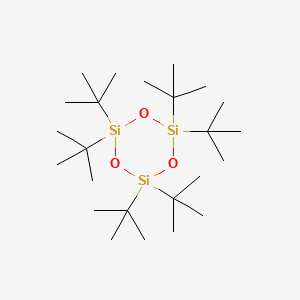
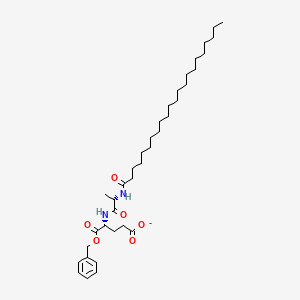
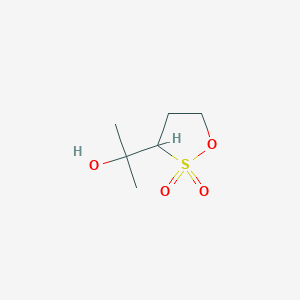

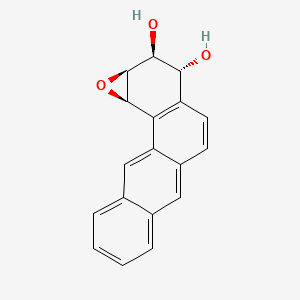
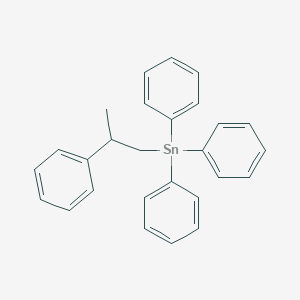
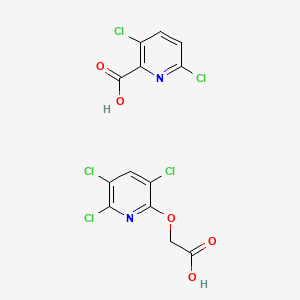

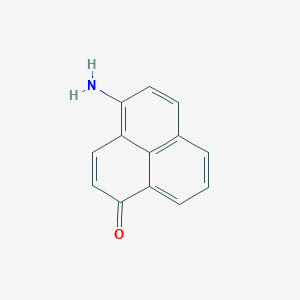
![Methyl 4'-methoxy-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14432946.png)

